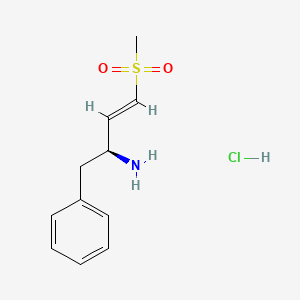

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride

説明

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride is a chiral enamine derivative featuring a methylsulfonyl group, a phenyl substituent, and a protonated amine in its hydrochloride salt form. The (S,E) configuration denotes its stereochemical specificity, which is critical for biological interactions and physicochemical properties. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base, making it suitable for pharmaceutical formulations .

特性

IUPAC Name |

(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10;/h2-8,11H,9,12H2,1H3;1H/b8-7+;/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCKXQIBITWDIW-JXRCSLTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the buten-2-amine backbone, introduction of the phenyl group, and the addition of the methylsulfonyl group. The final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow protocols to ensure high yield and purity. The use of advanced reagents and catalysts can optimize the reaction conditions, making the process more efficient and scalable .

化学反応の分析

Oxidation and Reduction Reactions

The methylsulfonyl group exhibits stability under standard conditions but may undergo redox reactions under controlled environments:

Electrophilic and Nucleophilic Substitutions

The phenyl group and amine functionality enable classic substitution chemistry:

Electrophilic Aromatic Substitution (EAS)

The phenyl ring can undergo EAS reactions such as:

| Reaction Type | Reagents/Conditions | Major Product | Yield/Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro derivative | Not reported |

| Halogenation | Br₂/FeBr₃ | Bromo derivative | Not reported |

Amine Functionalization

The primary amine can participate in:

-

Acylation : Reaction with acetyl chloride to form acetamide derivatives.

-

Alkylation : Formation of secondary or tertiary amines using alkyl halides.

Alkene-Mediated Reactions

The (E)-configured alkene is poised for stereospecific additions:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding a saturated butane backbone.

Cycloadditions

The conjugated system may engage in Diels-Alder reactions with dienophiles like maleic anhydride, though experimental evidence is lacking.

Catalytic Amination and Ring Formation

Recent methodologies for structurally related amines highlight potential pathways:

-

Rhodium-Catalyzed Reactions : In a study using Rh₂(esp)₂ as a catalyst, similar vinyl sulfones underwent intramolecular amination to form tetrahydrofuran derivatives (e.g., 85% yield for 3a ) .

| Substrate | Catalyst | Conditions | Product | Yield |

|-----------|----------|------------|---------|-------|

| (E)-4-phenylbut-3-en-1-ol | Rh₂(esp)₂ | CF₃CH₂OH, 65°C | Tetrahydrofuran amine | 85% |

Key Reaction Challenges

-

Steric and Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature may deactivate the phenyl ring toward EAS.

-

Regioselectivity : Competing reactivity at the amine, alkene, and sulfonyl groups necessitates precise reaction control.

科学的研究の応用

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride is a chemical compound with a structure that includes a methylsulfonyl group, a phenyl group, and an amine group. It is also known as (1E,3S)-3-Amino-1-(methylsulfonyl)-4-phenylbut-1-ene hydrochloride or (2S,3E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride . The molecular formula of this compound is C11H16ClNO2S, and its molecular weight is 261.77 g/mol. It typically appears as a white to off-white powder and is soluble in water.

Scientific Research Applications

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride is used in scientific research for various purposes:

- Chemistry: It serves as a reagent in organic synthesis and as an intermediate in preparing complex molecules.

- Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine: It is explored for potential therapeutic effects, particularly in treating certain diseases.

- Industry: It is utilized in producing pharmaceuticals and fine chemicals.

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride has biological activities, especially in antimicrobial and anticancer research. The compound's mechanism of action involves interaction with specific molecular targets within cells, such as binding to enzymes or receptors, thereby modulating their activity.

Antimicrobial Activity: Studies indicate that compounds similar to this one exhibit antimicrobial properties, with derivatives containing a methylsulfonyl group showing effective inhibition against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa.

| Compound | Bacterial Strains Inhibited | MIC (µg/mL) |

|---|---|---|

| 7g | MRSA | 8 |

| 7g | E. coli | 16 |

| 7g | K. pneumoniae | 32 |

| 7g | P. aeruginosa | 64 |

Anticancer Activity: In vitro studies have demonstrated that this compound and its analogues can induce apoptosis in cancer cell lines, including breast cancer cells (MDA-MB-231). The compound enhances caspase-3 activity, indicating its potential as an apoptosis-inducing agent.

| Cell Line | Concentration (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 1 | 40 |

| MDA-MB-231 | 10 | 57 |

Case Studies

- Microtubule Destabilization: Curcumin analogues with similar structures can inhibit microtubule assembly at concentrations around 20 µM, suggesting that (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride might share this mechanism of action.

- COX Inhibition: Compounds with methylsulfonyl groups have been evaluated for their COX inhibitory activity, showing selective inhibition towards COX-2 compared to traditional NSAIDs.

作用機序

The mechanism of action of (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

4'-[1-Hydroxy-2-(Isopropylamino)ethyl]methanesulfonanilide Monohydrochloride

- Structure: Contains a methanesulfonamide core, a hydroxyethyl group, and an isopropylamino side chain .

- Key Differences: Lacks the enamine and phenylbutenyl motifs present in the target compound.

- Pharmacological Profile : Used as a bronchodilator due to beta-agonist properties, contrasting with the target compound’s unexplored therapeutic niche .

Methylsulfonyl-Substituted Chalcones and Pyrazoles

- Synthesis : Derived via Claisen-Schmidt condensation and cyclization with phenylhydrazine .

- Key Differences :

Sulfonyl-Containing Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure : Sulfonylurea herbicides feature triazine and benzoate groups, unlike the target’s enamine-phenyl framework .

- Functional Comparison: Target: Methylsulfonyl group may modulate receptor binding in biological systems.

Ortho vs. Meta Sulfone Reactivity

- Reactivity: Protonation of amino groups (as in the target’s hydrochloride form) enhances electrophilicity at the ortho position, favoring nucleophilic attacks. This contrasts with non-protonated sulfone derivatives, where meta reactivity dominates .

- Implications : The target’s stereochemistry and salt form may direct regioselective interactions in synthesis or drug-receptor binding .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Synthetic Challenges : The target compound’s stereoselective synthesis likely requires chiral catalysts or resolving agents, unlike the racemic chalcone-pyrazole derivatives .

- Biological Potency : Methylsulfonyl groups in pharmaceuticals often enhance metabolic stability and target affinity compared to sulfonamides or esters .

- Solubility Advantage : The hydrochloride salt form increases bioavailability over neutral analogs, a critical factor in drug development .

生物活性

Overview

(S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride is a compound characterized by its unique structural features, including a methylsulfonyl group, a phenyl group, and an amine group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride is with a molecular weight of approximately 225.31 g/mol. It exists as a white to off-white powder, which is soluble in water due to the presence of the hydrochloride salt form that enhances its stability and solubility in biological systems .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. The precise pathways and targets can vary depending on the biological context and application .

Antimicrobial Activity

Recent studies indicate that compounds similar to (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing a methylsulfonyl group have shown effective inhibition against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa .

| Compound | Bacterial Strains Inhibited | MIC (µg/mL) |

|---|---|---|

| 7g | MRSA | 8 |

| 7g | E. coli | 16 |

| 7g | K. pneumoniae | 32 |

| 7g | P. aeruginosa | 64 |

Anticancer Activity

In vitro studies have demonstrated that (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride and its analogues can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound was found to enhance caspase-3 activity significantly, indicating its potential as an apoptosis-inducing agent .

| Cell Line | Concentration (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 1 | 40 |

| MDA-MB-231 | 10 | 57 |

Case Studies

- Microtubule Destabilization : A study involving curcumin analogues demonstrated that compounds with similar structures could inhibit microtubule assembly effectively at concentrations around 20 µM, suggesting that (S,E)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride might share this mechanism of action .

- COX Inhibition : Compounds with methylsulfonyl groups have also been evaluated for their COX inhibitory activity, showing promising results in terms of selective inhibition towards COX-2 compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S,E)-4-(methylsulfonyl)-1-phenylbut-3-en-2-amine hydrochloride, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound’s synthesis typically involves a multi-step approach:

- Step 1 : Formation of the enamine intermediate via condensation of a phenyl-substituted aldehyde with a methylsulfonyl-containing amine.

- Step 2 : Stereochemical control via chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolving agents to isolate the (S,E)-isomer.

- Step 3 : Salt formation with hydrochloric acid under controlled pH conditions.

- Purity Assurance : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to validate enantiomeric excess (>98%) .

Q. How can researchers verify the compound’s purity and structural integrity post-synthesis?

- Methodological Answer : A combination of analytical techniques is required:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = calculated 286.1 g/mol) .

- NMR : 1H/13C NMR to validate the (E)-configuration of the double bond (e.g., coupling constant J = 15–16 Hz for trans-alkene protons) and methylsulfonyl group integration .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (e.g., 1°C/min for melting point analysis) to minimize variability .

- Data Cross-Validation : Compare results with computational predictions (e.g., Hansen solubility parameters via COSMO-RS) .

- Degradation Mitigation : Store samples at –20°C under inert gas to prevent hydrolysis of the methylsulfonyl group .

Q. How can the compound’s stability under physiological conditions be evaluated for pharmacological applications?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, with LC-MS monitoring for degradation products (e.g., sulfonic acid derivatives) .

- Temperature Control : Use refrigerated autosamplers during long-term experiments to reduce thermal degradation .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., α,β-unsaturated enamine system prone to Michael additions) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in aqueous media .

Q. How can researchers resolve contradictions in stereochemical assignments reported for similar hydrochloride salts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。